4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

Catalog No.
S2776204
CAS No.
1365988-25-5
M.F
C9H20ClN3O2S
M. Wt
269.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

CAS Number

1365988-25-5

Product Name

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine;hydrochloride

Molecular Formula

C9H20ClN3O2S

Molecular Weight

269.79

InChI

InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H

InChI Key

XTTMAWNYOFMWRX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl

solubility

not available

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a synthetic compound characterized by its unique structure, which consists of two piperidine rings linked by a sulfonyl group (SO₂). The molecular formula is C₉H₂₀ClN₃O₂S, and it has a molecular weight of 269.79 g/mol. The presence of the piperidine rings, which are six-membered heterocyclic amines containing five carbon atoms and one nitrogen atom, suggests significant potential in medicinal chemistry due to their prevalence in various bioactive molecules . This compound exists as a hydrochloride salt, formed through the reaction with hydrochloric acid (HCl), indicating its ionic nature due to the positively charged nitrogen and negatively charged chloride ion.

The primary chemical reaction involving 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is its formation from piperidine and piperazine derivatives through sulfonylation. The sulfonyl group acts as a bridge between the two piperidine structures, enhancing the compound's stability and reactivity. While specific reactions involving this compound are not extensively documented, similar piperidine derivatives often participate in nucleophilic substitutions and electrophilic additions, making them versatile in organic synthesis.

Although detailed biological activity data for 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride remains limited, compounds containing piperidine structures are frequently associated with various pharmacological activities. They have been studied for their potential roles as analgesics, antipsychotics, and anti-inflammatory agents. The sulfonamide functionality may also contribute to biological activity by enhancing solubility and bioavailability in drug formulations .

The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride typically involves:

  • Formation of Sulfonamide: Reacting piperazine with a sulfonyl chloride in an appropriate solvent.
  • Cyclization: Introducing a second piperidine ring through nucleophilic attack on the sulfonamide.
  • Hydrochloride Salt Formation: Treating the resulting compound with hydrochloric acid to yield the hydrochloride salt.

These steps can be optimized based on specific laboratory conditions and desired yields.

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents.
  • Research: Utilized in studies focusing on piperidine derivatives' biological properties.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex molecules due to its reactive functional groups .

Several compounds share structural similarities with 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Piperidin-1-ylsulfonyl)piperidine hydrochlorideContains one piperidine ring; simpler structureLacks second piperazine ring
Pomalidomide-4-piperidine-C1-piperazine hydrochlorideIncorporates a different substituent on the piperazineKnown for its anti-cancer properties
4-(Piperazin-1-ylsulfonyl)morpholine hydrochlorideMorpholine instead of piperidinePotentially different pharmacological profiles

The uniqueness of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride lies in its dual piperidine structure combined with the sulfonamide functionality, which may enhance its biological activity compared to simpler derivatives .

Dates

Last modified: 04-14-2024

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